molecular formula C19H20N8O2 B2723108 N-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide CAS No. 1797719-41-5

N-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2723108
CAS No.: 1797719-41-5
M. Wt: 392.423
InChI Key: YCUATQGSWDDNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a piperazine ring via a ketone-containing ethyl chain. The pyridazin-3-yl group at the 6-position of the piperazine is substituted with a 1H-1,2,4-triazole moiety.

Properties

IUPAC Name

N-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O2/c28-18(12-21-19(29)15-4-2-1-3-5-15)26-10-8-25(9-11-26)16-6-7-17(24-23-16)27-14-20-13-22-27/h1-7,13-14H,8-12H2,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUATQGSWDDNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that incorporates multiple heterocyclic structures known for their diverse biological activities. This compound is particularly notable for its potential therapeutic applications in various fields, including oncology and infectious diseases.

Structural Features

The compound features several key structural components:

  • Triazole Ring : Known for antifungal and anticancer properties.
  • Pyridazine Moiety : Exhibits a range of biological activities including antibacterial and anti-inflammatory effects.
  • Piperazine Linkage : Often associated with neuropharmacological activities.
  • Benzamide Group : Contributes to the overall lipophilicity and biological activity.

Biological Activities

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, pyridazine derivatives have been shown to exhibit both antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria .

Compound TypeActivityReference
Pyridazine DerivativesAntibacterial
Triazole CompoundsAntifungal
Piperazine AnaloguesAntimicrobial

Anticancer Activity

Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. For example, a related compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, suggesting potent cytotoxicity . The mechanism of action often involves apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes such as carbonic anhydrase and dihydrofolate reductase (DHFR), which are critical in cancer metabolism .
  • Cell Cycle Disruption : Induction of apoptosis via cell cycle arrest has been observed in cancer cell lines treated with structurally related compounds .
  • Interaction with Biological Targets : Molecular docking studies suggest that such compounds may bind effectively to tubulin, disrupting microtubule dynamics crucial for cell division .

Case Studies

Several studies highlight the biological efficacy of compounds related to this compound:

Example 1: Anticancer Activity

A study investigated a series of triazole-piperazine derivatives and found that one compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

Example 2: Antimicrobial Efficacy

Another study focused on pyridazine derivatives showing promising results against multidrug-resistant bacterial strains. The synthesized compounds exhibited a broad spectrum of activity, highlighting the potential for developing new antibiotics .

Scientific Research Applications

Anticancer Activity

The triazole derivatives have been extensively studied for their anticancer properties. For instance, compounds containing triazole rings have shown selective inhibition of various kinases involved in cancer progression. A notable example is the compound PF-04217903, which demonstrated potent inhibition against c-Met kinases and has progressed into clinical trials for treating non-small cell lung cancer and renal cell carcinoma .

The specific structure of N-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide may offer similar or enhanced potency due to its unique substituents and structural characteristics.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Research has shown that triazole derivatives exhibit significant activity against various fungal strains, including Candida species. In a study involving similar triazole derivatives, compounds were synthesized and evaluated for their antifungal efficacy, showing MIC values lower than traditional antifungals like fluconazole .

Given the structural similarities, this compound could potentially exhibit comparable antifungal activity.

Enzyme Inhibition

The mechanism by which triazole derivatives exert their effects often involves the inhibition of specific enzymes. For example, triazoles can inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to cell membrane damage .

Modulation of Signaling Pathways

In cancer therapy, compounds like this compound may modulate signaling pathways critical for tumor growth and survival. The inhibition of pathways such as PI3K/Akt or MAPK has been documented in related studies involving triazole derivatives .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Anticancer ActivityDemonstrated potent inhibition against c-Met kinases; potential for treating various cancers.
Antifungal ActivityShowed greater efficacy than fluconazole against Candida strains; MIC values ≤ 25 µg/mL.
Mechanistic InsightsDiscussed enzyme inhibition and modulation of signaling pathways as primary action mechanisms for triazoles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The target compound shares a benzamide-piperazine-pyridazine scaffold with analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Below is a detailed comparison with two fluorinated analogs and a pharmacopeial triazole-containing mixture.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Availability
N-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide (Target) Not specified† Not specified† 1H-1,2,4-triazol-1-yl, benzamide Not reported
2-fluoro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-propylbenzamide (V027-5315) C₂₆H₂₇F₂N₅O₂ 479.53 4-fluorophenyl, N-propyl, 2-fluoro-benzamide 1 mg
3-fluoro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-(2-phenylethyl)benzamide (V027-5317) C₃₁H₂₉F₂N₅O₂ 541.60 4-fluorophenyl, N-phenylethyl, 3-fluoro-benzamide 10 mg
Pharmacopeial mixture (triazole-dioxolane-piperazine) Complex* Not specified Dichlorophenyl, dioxolane, triazole Prescribed standards

†Exact data for the target compound is unavailable in the provided evidence.
*Described as a stereoisomeric mixture of dioxolane-linked triazole derivatives .

Functional Implications of Structural Differences

Triazole vs. Fluorophenyl Substituents: The target compound’s 1H-1,2,4-triazole group may enhance binding to cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase in fungi), similar to itraconazole .

N-Alkyl/Aryl Modifications :

  • The N-propyl (V027-5315) and N-phenylethyl (V027-5317) groups increase steric bulk, which could reduce membrane permeability compared to the target compound’s simpler N-ethyl chain.

Molecular Weight and Solubility :

  • The target compound’s lack of fluorine substituents may improve aqueous solubility relative to the fluorinated analogs (479.53–541.60 g/mol). However, the triazole’s polarity might offset this advantage.

Pharmacological and Stability Considerations

  • Antifungal Potential: The pharmacopeial mixture in includes triazole and piperazine motifs, aligning with antifungal activity. The target compound’s triazole-pyridazine scaffold may similarly target fungal enzymes but with distinct pharmacokinetics due to the absence of dioxolane rings .
  • Stability and Storage : Fluorinated analogs are likely stable at room temperature, akin to the pharmacopeial compound’s requirement for light-resistant, temperature-controlled storage .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzamide, and how can purity be ensured?

  • The synthesis involves multi-step reactions, including nucleophilic substitution to introduce the triazole-pyridazine core, followed by piperazine coupling and benzamide formation. Key steps require temperature control (e.g., 0–5°C for acylation) and pH optimization (e.g., basic conditions for deprotonation).
  • Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water. Structural confirmation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s functional groups and stereochemistry?

  • ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm for pyridazine/triazole) and piperazine methylene signals (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and NH/OH groups (if present).
  • X-ray crystallography (if crystals are obtainable) resolves absolute configuration and intermolecular interactions, using software like SHELXL for refinement .

Q. What solvent systems and reaction conditions minimize byproducts during piperazine coupling?

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen.
  • Reaction at 60–80°C for 12–24 hours under inert atmosphere (N₂/Ar) improves yield.
  • Byproducts (e.g., unreacted intermediates) are monitored via TLC and removed by liquid-liquid extraction (chloroform/water) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • High-resolution X-ray diffraction (0.8–1.0 Å) identifies bond angles and torsional strain in the triazole-pyridazine core. For example, deviations in piperazine chair conformations may explain discrepancies between computational models (DFT) and experimental NMR data.
  • Refinement with SHELX and validation using CCP4 tools (e.g., PROCHECK) ensure structural accuracy .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological targets?

  • Fragment-based design : Modify the benzamide moiety (e.g., introduce electron-withdrawing groups) to assess binding affinity changes via surface plasmon resonance (SPR).
  • Molecular docking : Use AutoDock Vina with homology models of target proteins (e.g., kinases) to predict interactions with the triazole-pyridazine scaffold.
  • In vitro assays : Measure IC₅₀ values against enzyme targets (e.g., HDACs) using fluorogenic substrates and correlate with substituent effects .

Q. How do reaction kinetics and mechanistic studies inform scalability for analog synthesis?

  • Pseudo-first-order kinetics : Monitor piperazine coupling via HPLC to determine rate constants (k) under varying temperatures.
  • Isotopic labeling : Use ¹⁵N-labeled piperazine to track nucleophilic attack pathways via MS/MS.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours while maintaining >90% yield, enabling high-throughput analog generation .

Q. What analytical approaches address batch-to-batch variability in biological activity data?

  • HPLC-PDA : Quantify impurities (e.g., residual starting materials) with a C18 column (acetonitrile/water + 0.1% TFA).
  • Stability studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytically labile sites (e.g., the 2-oxoethyl linker).
  • Multivariate analysis : Apply PCA to correlate NMR spectral data with bioactivity outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.